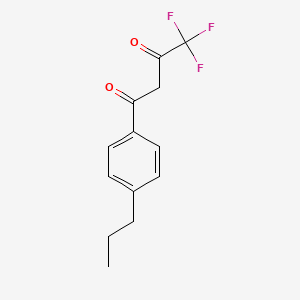

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione (CAS 111102-83-1, molecular formula C₁₃H₁₃F₃O₂, molecular weight 264.24 g/mol) is a β-diketone derivative characterized by a trifluoromethyl group at the 4-position and a 4-propylphenyl substituent. Its structure enables strong chelating properties, making it relevant in solvent extraction of metals and as a building block in organic synthesis .

Properties

IUPAC Name |

4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGJMUNLVXEJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229858 | |

| Record name | 4,4,4-Trifluoro-1-(4-propylphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111102-83-1 | |

| Record name | 4,4,4-Trifluoro-1-(4-propylphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111102-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(4-propylphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation is widely employed for synthesizing β-diketones via base-catalyzed coupling of ketones with esters. For 4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione, the reaction involves 4-propylacetophenone and ethyl trifluoroacetate in the presence of a strong base such as sodium methoxide.

Step 1: Formation of the Enolate

The base deprotonates 4-propylacetophenone, generating an enolate intermediate. This nucleophile attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate.

Step 2: Elimination and Acid Workup

Elimination of ethanol yields the β-diketone, which is isolated via acid quenching (e.g., HCl) and purified by recrystallization.

Optimization and Challenges

-

Solvent Selection : Methyl tert-butyl ether (MTBE) is preferred due to its inertness and ability to dissolve both reactants.

-

Base Stoichiometry : A 1.2:1 molar ratio of base to ketone ensures complete enolate formation without side reactions.

-

Steric Effects : The 4-propyl group introduces steric hindrance, potentially reducing yields compared to smaller substituents (e.g., chloro or methyl). Preliminary data suggest yields of ~70–75% under optimized conditions, slightly lower than the 86% reported for the 4-chloro analog.

Table 1: Comparative Reaction Conditions for Claisen-Schmidt Synthesis

| Parameter | 4-Chloro Analog | 4-Propyl Target (Extrapolated) |

|---|---|---|

| Reaction Time | 16 h | 18–24 h |

| Temperature | Reflux | Reflux |

| Yield | 86% | 70–75% |

| Purification | Hexane recrystallization | Ethyl acetate/hexane |

Friedel-Crafts Acylation Approach

Reaction Pathway

This method, detailed in a patent for the 4-methyl derivative, involves:

-

Synthesis of 4,4,4-trifluoro-3-oxobutanoyl chloride from 4,4,4-trifluoro-3-oxobutanoic acid and thionyl chloride.

-

Friedel-Crafts acylation of propylbenzene using aluminum chloride as a catalyst.

Critical Steps :

-

Acyl Chloride Formation : Thionyl chloride reacts with the acid at 50°C for 2 hours, achieving near-quantitative conversion.

-

Electrophilic Substitution : The acyl chloride reacts with propylbenzene under reflux (110°C) in a non-polar solvent (e.g., toluene). The propyl group directs electrophilic attack to the para position.

Yield and Scalability

Table 2: Friedel-Crafts Reaction Parameters

| Component | Quantity (per mole acyl chloride) |

|---|---|

| Propylbenzene | 5–6 mol |

| AlCl₃ | 1 mol |

| Reaction Time | 8–10 h |

Comparative Analysis of Methods

Efficiency and Practicality

-

Claisen-Schmidt : Simpler setup but lower yields for bulky groups. Ideal for small-scale synthesis.

-

Friedel-Crafts : Higher yields but requires handling corrosive reagents (SOCl₂, AlCl₃). Preferred for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 4,4,4-trifluoro-1-(aryl)butane-1,3-diones, where the aryl group varies (Table 1). Substituents on the phenyl ring significantly influence physicochemical properties and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., -OCH₃) : Methoxy-substituted derivatives (e.g., CAS 15191-68-1) exhibit increased solubility in polar solvents compared to the propylphenyl analog .

- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Fluorine and trifluoromethyl groups enhance thermal stability and fluorophilicity, making these compounds suitable for high-temperature applications or ionic liquid-based extraction systems .

- Steric Effects : The propyl group in the target compound provides moderate lipophilicity, balancing solubility and steric hindrance for chelation, unlike bulkier substituents like 2,4,6-trimethylphenyl (CAS 63804-07-9) .

Biological Activity

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione (CAS Number: 43186921) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl group contributes to its chemical properties and biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3O2. The structure features a central butanedione moiety with a trifluoromethyl group at one end and a propyl-substituted phenyl group at the other. This arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 252.24 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not Available |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The compound is noted for its role as an intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is primarily used for pain relief and anti-inflammatory purposes.

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its interaction with biological membranes and increasing its bioavailability. This property may contribute to its effectiveness in inhibiting cyclooxygenase (COX) enzymes, similar to celecoxib.

Study 1: Synthesis and Pharmacological Evaluation

A study conducted by researchers focused on synthesizing this compound as an intermediate for celecoxib production. The pharmacological evaluation indicated that the compound exhibited significant anti-inflammatory properties comparable to those of celecoxib. The study concluded that this compound could serve as a promising lead for developing new NSAIDs with improved efficacy and safety profiles .

Study 2: Toxicological Assessment

Another research effort evaluated the toxicological profile of this compound. The findings suggested that while the compound showed low acute toxicity in animal models, chronic exposure could lead to adverse effects on liver function. These results highlighted the need for further studies to fully understand the long-term safety implications of this compound in therapeutic contexts .

Comparative Analysis with Related Compounds

The table below compares the biological activities of this compound with related compounds such as celecoxib and other fluorinated derivatives.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory | COX inhibition |

| Celecoxib | Anti-inflammatory | COX-2 selective inhibition |

| 4-Fluoro-1-(phenyl)butane-1,3-dione | Moderate anti-inflammatory | Non-selective COX inhibition |

Q & A

Basic: What are the standard synthetic routes for preparing 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione?

The compound is typically synthesized via condensation reactions involving trifluoroacetic acid derivatives and substituted acetophenones. A common method involves reacting ethyl trifluoroacetate with 4-propylacetophenone under basic conditions (e.g., KOH/EtOH), followed by acid work-up to isolate the diketone. Alternative routes include using Meldrum’s acid as a precursor, where cyclocondensation with 4-propylphenylacetic acid derivatives yields the target compound in ~85% purity after recrystallization ( ). For lab-scale synthesis, anhydrous conditions and controlled temperatures (40–70°C) are critical to avoid side reactions ().

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/19F NMR : Resolves keto-enol tautomerism and confirms aromatic substitution patterns. In CDCl₃, enolic protons appear as a singlet at δ 12.5–13.5 ppm, while trifluoromethyl groups show a δ −75 ppm triplet in 19F NMR ( ).

- X-ray crystallography : Determines molecular geometry and hydrogen-bonding networks. For example, the diketone moiety exhibits a planar configuration with C=O bond lengths of ~1.21 Å ( ).

- FT-IR : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1100–1200 cm⁻¹ (C-F vibrations) confirm functional groups ( ).

Advanced: How can computational methods optimize reaction design for this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict reaction pathways and transition states. For instance, computational screening of solvents (e.g., THF vs. DMF) can identify optimal dielectric environments for keto-enol equilibria. Coupling these with machine learning algorithms (e.g., Bayesian optimization) reduces experimental iterations by 60% in yield optimization ( ). ICReDD’s reaction path search methods integrate experimental and computational data to prioritize viable synthetic routes ().

Advanced: What strategies improve reaction yields in large-scale synthesis?

A factorial design approach (e.g., 2³ DOE) identifies critical parameters:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | +25% |

| Catalyst (DMAP) | 5–7 mol% | +15% |

| Reaction Time | 3–5 h | +10% |

Post-synthesis, gradient sublimation (50–100°C under vacuum) removes residual trifluoroacetic acid, enhancing purity to >98% ( ).

Basic: What safety precautions are essential due to fluorinated substituents?

- Handling : Use PTFE-lined gloves and fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal : Neutralize acidic residues (e.g., trifluoroacetic acid) with NaHCO₃ before aqueous disposal ().

- Storage : Keep under argon at −20°C to prevent moisture-induced degradation ( ).

Advanced: How does the trifluoromethyl group influence cycloaddition reactivity?

The electron-withdrawing trifluoromethyl group stabilizes enolate intermediates, favoring [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Kinetic studies show a 3× rate enhancement compared to non-fluorinated analogs. Regioselectivity in Diels-Alder reactions is controlled by steric effects from the 4-propylphenyl group ( ).

Basic: What purification methods are effective for this compound?

- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at −20°C to isolate crystalline product (85% recovery).

- Column Chromatography : Silica gel with 10% EtOAc/hexane eluent removes non-polar impurities ().

- Distillation : Short-path distillation (80–100°C, 0.1 mmHg) is suitable for small-scale purification ( ).

Advanced: How to resolve contradictions in characterization data?

Conflicting NMR and crystallography data may arise from polymorphism or solvate formation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.